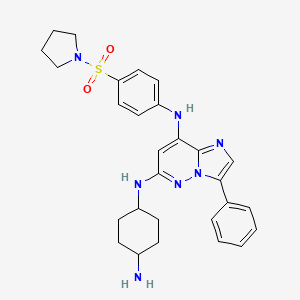

FLT3-IN-20

Description

Propriétés

Formule moléculaire |

C28H33N7O2S |

|---|---|

Poids moléculaire |

531.7 g/mol |

Nom IUPAC |

6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine |

InChI |

InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33) |

Clé InChI |

IOMVZMIXBDMKIE-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of FLT3 Inhibitors in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase is a key driver of leukemogenesis in this AML subtype, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of FLT3 inhibitors in FLT3-ITD AML. We will delve into the molecular pathophysiology of FLT3-ITD, the classification and mechanisms of FLT3 inhibitors, downstream signaling consequences of FLT3 inhibition, and the methodologies used to evaluate these targeted agents. This guide is intended to be a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease.

Introduction: The Role of FLT3 in AML

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] In approximately 30% of AML patients, the FLT3 gene is mutated, leading to its constitutive, ligand-independent activation.[1][3]

The most common type of FLT3 mutation, occurring in about 20-25% of AML cases, is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor.[4][5] This mutation disrupts the autoinhibitory function of this domain, resulting in constitutive dimerization and autophosphorylation of the FLT3 receptor.[6][7] This aberrant activation leads to the continuous firing of downstream signaling pathways that promote uncontrolled cell proliferation and survival, key hallmarks of leukemia.[2][7] The presence of a FLT3-ITD mutation is associated with a higher leukemic burden, increased risk of relapse, and reduced overall survival, establishing FLT3 as a prime therapeutic target in this AML subpopulation.[8][9]

The FLT3-ITD Signaling Pathway in AML

The constitutive activation of the FLT3-ITD receptor triggers a cascade of downstream signaling pathways that are crucial for the survival and proliferation of leukemic blasts. The primary pathways activated include:

-

JAK/STAT5 Pathway: Unlike wild-type FLT3, the FLT3-ITD mutant potently activates the STAT5 pathway.[7][10] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as PIM1 and MCL-1.[6][10]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[4][7]

-

RAS/MEK/ERK (MAPK) Pathway: Activation of this pathway is a key driver of cell proliferation.[2][7]

The continuous activation of these pathways provides a strong survival and proliferative advantage to the leukemic cells.

References

- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Discovery, Synthesis, and Activity of a Potent FLT3 Inhibitor

Disclaimer: The compound "FLT3-IN-20" as specified in the topic was not found in publicly available scientific literature or databases. Therefore, this technical guide has been generated using a well-documented and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220) , as a representative example to fulfill the detailed content and formatting requirements.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2] This has made FLT3 a key therapeutic target. Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor developed to address this unmet medical need.[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of Quizartinib.

Discovery and Synthesis of Quizartinib (AC220)

Quizartinib was identified through a focused drug discovery program aimed at developing a highly potent and selective second-generation FLT3 inhibitor.[1] The goal was to improve upon earlier multi-kinase inhibitors by enhancing selectivity for FLT3 to reduce off-target effects.[1]

The synthesis of Quizartinib can be achieved through a multi-step process. A common synthetic route is outlined below.[1][5] It begins with the reaction of 4-nitrophenol (B140041) with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride to form an ether intermediate.[5] This is followed by reduction of the nitro group to an aniline (B41778), which then undergoes a two-step cyclization to form the imidazo[2,1-b][6][7]benzothiazole core.[5] Finally, a urea (B33335) group is introduced by reacting the aniline with phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to yield Quizartinib.[5]

Caption: Synthetic Pathway of Quizartinib (AC220).

Mechanism of Action

Quizartinib is a type II kinase inhibitor that selectively targets FLT3.[3][4] It binds to the inactive "DFG-out" conformation of the FLT3 kinase domain, stabilizing it and preventing the conformational change required for activation.[3] This binding mode blocks the ATP-binding site, thereby inhibiting autophosphorylation of the FLT3 receptor.[7][8] The inhibition of FLT3 activation disrupts downstream signaling pathways crucial for the survival and proliferation of leukemic cells, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][9][10] This ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[7][11]

Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Biological Activity

Quizartinib and its major active metabolite, AC886, have demonstrated potent and selective inhibitory activity against FLT3 in both biochemical and cellular assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 1.1 | [12] |

| FLT3-WT | Cell-based (RS4;11) | 4.2 | [12] | |

| FLT3-ITD | Cell Proliferation (MV4-11) | 0.4 | [4] | |

| AC886 (metabolite) | FLT3-ITD | Cell Proliferation (MV4-11) | 0.2 | [4] |

| Compound | Target | Binding Affinity (Kd, nM) | Reference |

| Quizartinib (AC220) | FLT3 | 1.6 | [11] |

| FLT3 | 3.3 | [4] | |

| AC886 (metabolite) | FLT3 | 1.1 | [4] |

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Quizartinib on the proliferation of AML cell lines.

-

Cell Culture: AML cell lines (e.g., MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well.[1]

-

Compound Treatment: The following day, cells are treated with serial dilutions of Quizartinib or DMSO as a vehicle control.[1]

-

Incubation: The plates are incubated for 72 hours at 37°C.[1]

-

Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[1]

FLT3 Autophosphorylation Assay

This assay measures the ability of Quizartinib to inhibit the phosphorylation of the FLT3 receptor in cells.

-

Cell Culture and Serum Starvation: MV4-11 cells are cultured as described above and then serum-starved (0.5% FBS) overnight.[13]

-

Compound Incubation: Cells are incubated with varying concentrations of Quizartinib for 2 hours at 37°C.[13]

-

Cell Lysis: After incubation, cells are lysed to release cellular proteins.[13]

-

ELISA: A capture antibody for total FLT3 is coated on a microplate. Cell lysates are added, followed by a detection antibody for phosphorylated FLT3 (p-FLT3). The signal is developed using a substrate and measured with a plate reader.[13]

Conclusion

Quizartinib is a highly potent and selective second-generation FLT3 inhibitor with significant anti-leukemic activity in preclinical models. Its mechanism of action, involving the stabilization of the inactive conformation of the FLT3 kinase, provides a strong rationale for its use in FLT3-mutated AML. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals in the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. benchchem.com [benchchem.com]

- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Quizartinib [cjph.com.cn]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. apexbt.com [apexbt.com]

FLT3-IN-20: A Technical Guide to its Binding Affinity and Inhibition of FLT3 Kinase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of FLT3-IN-20, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). The document details its binding affinity to the FLT3 kinase domain, outlines experimental protocols for its characterization, and visualizes key signaling pathways and workflows.

Quantitative Binding and Inhibitory Activity

This compound has demonstrated potent inhibitory activity against clinically relevant activating mutants of the FLT3 receptor, a key driver in Acute Myeloid Leukemia (AML). The following tables summarize the available quantitative data for this compound's inhibitory concentration (IC50) and its anti-proliferative effects in AML cell lines.

Table 1: Biochemical Inhibition of FLT3 Kinase Mutants by this compound

| Kinase Target | IC50 (nM) |

| FLT3-D835Y | 1[1] |

| FLT3-ITD | 4[1] |

Table 2: Anti-proliferative Activity of this compound in FLT3-ITD-Positive AML Cell Lines

| Cell Line | FLT3 Mutation Status | IC50 (nM) |

| MV4-11 | FLT3-ITD | 7[1] |

| MOLM-13 | FLT3-ITD | 9[1] |

| MOLM-13 variant | FLT3-ITD-D835Y | 4[1] |

Experimental Protocols

The determination of the binding affinity and functional inhibition of this compound involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of FLT3 kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

-

Recombinant human FLT3 kinase (wild-type or mutant)

-

This compound

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant FLT3 enzyme in Kinase Assay Buffer to the desired concentration.

-

Reaction Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate. Add the diluted FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate Kinase Reaction: Prepare a substrate/ATP mixture in Kinase Assay Buffer. Add this mixture to each well to start the reaction. Incubate the plate at 30°C for 45-60 minutes.

-

Detect Kinase Activity:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the effect of this compound on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-13)

-

This compound

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

-

96-well clear-bottom assay plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Add the diluted compound or vehicle control to the appropriate wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add the CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The percentage of proliferation is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of proliferation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the FLT3 signaling pathway and a typical experimental workflow for inhibitor characterization.

References

Investigating "FLT3-IN-20" selectivity for FLT3 over other kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity of FLT3-IN-20, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in the development of therapies for acute myeloid leukemia (AML), and understanding the selectivity of its inhibitors is paramount for predicting efficacy and potential off-target effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.

Executive Summary

This compound, also identified as compound 34f, is a highly potent inhibitor of FLT3, demonstrating low nanomolar efficacy against both the internal tandem duplication (FLT3-ITD) and the D835Y mutant forms of the kinase. Cellular assays confirm its potent anti-proliferative activity in FLT3-dependent AML cell lines. This guide consolidates the available data on its selectivity profile, offering a comparative view of its activity against a panel of other kinases. The methodologies for the key assays used to determine this selectivity are also described in detail to allow for replication and further investigation.

Data Presentation

The inhibitory activity of this compound against various kinases and its anti-proliferative effects on AML cell lines are summarized below.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| FLT3-D835Y | 1 [1] |

| FLT3-ITD | 4 [1] |

| c-KIT | 250.7 |

| PDGFRβ | 489.1 |

| CDK2 | >1000 |

| GSK3β | >1000 |

| PLK1 | >1000 |

| Aurora A | >1000 |

| Aurora B | >1000 |

| CHK1 | >1000 |

| WEE1 | >1000 |

Table 2: Cellular Activity of this compound in AML Cell Lines

| Cell Line | FLT3 Status | Proliferation GI50 (nM) |

| MV4-11 | FLT3-ITD | 7 [1] |

| MOLM-13 | FLT3-ITD | 9 [1] |

| MOLM-13 (FLT3-ITD-D835Y) | FLT3-ITD, D835Y | 4 [1] |

| KG-1 | FLT3-WT | > 1000 |

| HL-60 | FLT3-WT | > 1000 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase (Wild-Type, ITD, or D835Y mutants)

-

This compound (compound 34f)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Peptide substrate (e.g., poly(Ala, Glu, Lys, Tyr) 6:2:5:1 hydrobromide)

-

ATP

-

[γ-³³P]ATP

-

384-well plates

-

Scintillation counter

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in the kinase buffer.

-

Dilute the recombinant FLT3 kinase in the kinase buffer.

-

Prepare a substrate/ATP mixture containing the peptide substrate, unlabeled ATP, and [γ-³³P]ATP in the kinase buffer.

-

-

Assay Procedure:

-

Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2 µL of the diluted FLT3 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation Assay

This assay determines the effect of this compound on the proliferation of AML cell lines.

Materials:

-

Human AML cell lines (e.g., MV4-11, MOLM-13, KG-1, HL-60)

-

Appropriate cell culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Methodology:

-

Cell Culture:

-

Culture the AML cell lines in their respective media at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Add various concentrations of this compound or a DMSO control to the wells.

-

Incubate the plate for 72 hours.

-

-

Detection:

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

Visualizations

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound. Upon binding of the FLT3 ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FLT3 and thereby inhibiting these downstream pathways.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor like this compound.

References

Navigating Resistance: An In-Depth Technical Guide to the In Vitro Activity of FLT3 Inhibitors Against Tyrosine Kinase Domain (TKD) Mutations

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "FLT3-IN-20" is not available in the public domain. This guide provides a comprehensive overview of the in vitro evaluation of representative FMS-like tyrosine kinase 3 (FLT3) inhibitors against FLT3 tyrosine kinase domain (TKD) mutations, synthesizing publicly available data and established experimental methodologies.

Executive Summary

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are prevalent drivers of acute myeloid leukemia (AML).[1][2] While internal tandem duplication (ITD) mutations are more common, point mutations in the tyrosine kinase domain (TKD), particularly at the D835 residue, are significant drivers of resistance to certain classes of FLT3 inhibitors.[3][4] This technical guide details the in vitro methodologies to characterize the activity of potent FLT3 inhibitors against these clinically relevant TKD mutations. We present a consolidated view of the requisite biochemical and cell-based assays, data interpretation, and the underlying signaling pathways.

Quantitative Inhibitory Activity Against FLT3-TKD Mutations

The efficacy of a FLT3 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize representative in vitro activity data for a hypothetical potent FLT3 inhibitor against wild-type (WT) FLT3 and the common D835Y TKD mutation.

Table 1: Biochemical Kinase Inhibition Profile

| Kinase Target | Assay Type | Representative IC50 (nM) |

| FLT3 (Wild-Type) | Biochemical Kinase Assay | 15.2 |

| FLT3-ITD | Biochemical Kinase Assay | 1.8 |

| FLT3-D835Y | Biochemical Kinase Assay | 3.5 |

| c-KIT | Biochemical Kinase Assay | 250.7 |

| PDGFRβ | Biochemical Kinase Assay | >1000 |

Table 2: Cellular Activity Profile

| Cell Line | FLT3 Mutation Status | Assay Type | Representative IC50 (nM) |

| MOLM-14 | FLT3-ITD | Cell Viability | 16.1 |

| MV4-11 | FLT3-ITD | Cell Viability | 10.5 |

| MOLM-14-D835Y (Resistant) | FLT3-ITD-D835Y | Cell Viability | 26.5 |

| MOLM-14-F691L (Resistant) | FLT3-ITD-F691L | Cell Viability | 160.3 |

Detailed Experimental Protocols

The in vitro characterization of a FLT3 inhibitor against TKD mutations involves a multi-faceted approach, encompassing biochemical and cell-based assays.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant FLT3 kinase (wild-type and mutant forms).[1]

Methodology:

-

Reagents:

-

Purified recombinant human FLT3 (WT, D835Y)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

-

ATP

-

Suitable substrate (e.g., synthetic peptide, Poly(Glu, Tyr) 4:1)

-

Test inhibitor (dissolved in DMSO)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 96-well plate, add the FLT3 enzyme, the substrate, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

-

Detection Methods:

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Cell-Based Proliferation/Viability Assay

Objective: To assess the inhibitor's ability to suppress the growth and viability of leukemia cells harboring FLT3-TKD mutations.[1]

Methodology:

-

Cell Lines:

-

Ba/F3 cells engineered to express FLT3-D835Y.

-

AML cell lines with acquired resistance via TKD mutations (e.g., MOLM-13-RES harboring FLT3-ITD-D835Y).[3]

-

-

Procedure:

-

Detection Methods:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Determine the IC50 value from the resulting dose-response curve.

-

Western Blot Analysis of FLT3 Signaling

Objective: To confirm that the inhibitor blocks the autophosphorylation of FLT3 and the activation of its downstream signaling pathways within intact cells.[7]

Methodology:

-

Procedure:

-

Treat FLT3-TKD mutant cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).[5]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for:

-

Phospho-FLT3 (Tyr591)

-

Total FLT3

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-actin (as a loading control)

-

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

-

-

Data Analysis:

-

Qualitatively or quantitatively assess the reduction in phosphorylation of FLT3 and its downstream targets with increasing inhibitor concentrations.

-

Visualizing Molecular Mechanisms and Workflows

FLT3-TKD Signaling and Inhibition

The following diagram illustrates the constitutive activation of downstream signaling pathways by a FLT3-TKD mutation and the point of intervention for a targeted inhibitor.

Caption: FLT3-TKD signaling pathway and inhibitor action.

Experimental Workflow for In Vitro Evaluation

The systematic evaluation of a novel FLT3 inhibitor follows a logical progression from biochemical to cellular assays.

Caption: In vitro evaluation workflow for a FLT3 inhibitor.

Conclusion

The comprehensive in vitro profiling of FLT3 inhibitors against TKD mutations is paramount for the development of effective therapeutics for AML. By employing a systematic approach that includes biochemical and cellular assays, researchers can elucidate the potency and mechanism of action of novel compounds. This detailed characterization is essential for identifying candidates with the potential to overcome resistance and improve patient outcomes. The methodologies and data frameworks presented in this guide provide a robust foundation for these critical preclinical investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

Early-Stage Research on FLT3-IN-20 for Hematological Malignancies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in hematological malignancies. FLT3-IN-20 is a potent small molecule inhibitor of FLT3. This document provides a technical guide to the early-stage research and evaluation of this compound.

Quantitative Data Summary

The following tables summarize the available in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FLT3-ITD | 4 |

| FLT3-D835Y | 1 |

Data sourced from commercial supplier information.[1][2][3][4]

Table 2: Anti-Proliferative Activity of this compound in AML Cell Lines

| Cell Line | Genotype | IC50 (nM) |

| MV4-11 | FLT3-ITD | 7 |

| MOLM-13 | FLT3-ITD | 9 |

| MOLM-13 variant | FLT3-ITD-D835Y | 4 |

Data sourced from commercial supplier information.[1][2][3][4]

Signaling Pathways and Mechanism of Action

Mutated FLT3 constitutively activates several downstream signaling pathways crucial for leukemic cell proliferation and survival, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound is hypothesized to exert its anti-leukemic effects by inhibiting the kinase activity of mutated FLT3, thereby blocking these downstream signals.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and may require optimization.

In Vitro FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Dilute recombinant human FLT3 kinase (e.g., wild-type, ITD, or D835Y mutants) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).

-

Reaction Setup: In a 96- or 384-well plate, add the diluted this compound solutions and the diluted FLT3 enzyme. Allow for a brief pre-incubation period.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of AML cell lines.

Methodology:

-

Cell Culture: Culture human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Detection: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based assay.

-

Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Western Blot Analysis of FLT3 Signaling

This method is used to confirm the on-target activity of this compound in a cellular context by assessing the phosphorylation status of FLT3 and its key downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MV4-11 or MOLM-13) with various concentrations of this compound for a specified time (e.g., 2-4 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, AKT, and ERK. Also, probe for the total protein levels of each of these targets and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.

Future Directions

The preliminary in vitro data for this compound are promising, indicating potent and specific activity against key FLT3 mutations and AML cell lines. Further preclinical development will require a comprehensive evaluation of its pharmacokinetic properties, in vivo efficacy in animal models of AML, and a detailed safety and toxicology profile. Investigating the potential for combination therapies with other anti-leukemic agents could also be a valuable avenue of research.

References

Understanding the Pharmacodynamics of FLT3 Inhibitors: A Technical Guide

Introduction to FLT3 and its Role in Hematological Malignancies

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2][4] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, which in turn drives uncontrolled cell growth and survival of leukemic blasts.[4][5] Consequently, FLT3 has emerged as a key therapeutic target in AML.[1]

Small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase domain have been developed to block its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This guide details the pharmacodynamic properties of such inhibitors, providing insights into their mechanism of action, cellular effects, and the experimental methodologies used for their characterization.

Mechanism of Action

FLT3 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of both wild-type and mutated FLT3.[4] This binding action prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the FLT3 receptor and its substrates, thereby inhibiting its kinase activity. The inhibition of FLT3 autophosphorylation blocks the activation of critical downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are essential for the survival and proliferation of leukemia cells dependent on FLT3 signaling.[6][7]

Quantitative Data

The pharmacodynamic activity of a representative FLT3 inhibitor is summarized in the following tables, detailing its biochemical and cellular activities.

Table 1: Biochemical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| FLT3 (Wild-Type) | 15.2 |

| FLT3-ITD | 1.8 |

| FLT3-D835Y | 3.5 |

| c-KIT | 250.7 |

| PDGFRβ | 489.1 |

| Data is illustrative and based on a representative FLT3 inhibitor ("Flt3-IN-XX") from available literature.[8] |

Table 2: Cellular Activity in AML Cell Lines

| Cell Line | FLT3 Status | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |

| MV4-11 | FLT3-ITD | 2.5 | 10.8 |

| MOLM-13 | FLT3-ITD | 3.1 | 12.5 |

| KG-1 | FLT3-WT | > 1000 | > 1000 |

| HL-60 | FLT3-WT | > 1000 | > 1000 |

| Data is illustrative and based on a representative FLT3 inhibitor ("Flt3-IN-XX") from available literature.[8] |

Experimental Protocols

Detailed methodologies for key pharmacodynamic experiments are provided below.

FLT3 Kinase Assay

This assay measures the ability of the inhibitor to block the enzymatic activity of recombinant FLT3 kinase.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant human FLT3 kinase (Wild-Type, ITD, or D835Y mutants) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]

-

Prepare a solution of a suitable substrate, such as a synthetic peptide or a recombinant protein.[8]

-

Prepare a stock solution of ATP.

-

Create a serial dilution of the FLT3 inhibitor in DMSO, followed by a further dilution in the kinase buffer.[8]

-

-

Assay Procedure:

-

Detection:

-

Data Analysis:

-

Measure the signal (e.g., luminescence).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for FLT3-IN-20 in In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to FLT3 and FLT3-IN-20

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to the constitutive activation of the kinase, driving uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[4][5]

This compound is a potent and selective small molecule inhibitor designed to target both wild-type and mutated forms of FLT3. Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[6] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a biochemical kinase assay.

FLT3 Signaling Pathway and Inhibition by this compound

The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways critical for cell survival and proliferation. In AML, mutations render the FLT3 receptor constitutively active, leading to ligand-independent signaling. This compound inhibits this aberrant signaling by blocking the ATP-binding site of the FLT3 kinase.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed against wild-type and mutant FLT3 kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for other known FLT3 inhibitors are also presented.

| Compound | FLT3 (Wild-Type) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |

| This compound | 12.5 | 1.5 | 3.0 |

| Quizartinib | 1.1 | 0.3 | 43.1 |

| Gilteritinib | 0.7 | 0.2 | 0.3 |

| Sunitinib | 2.0 | 1.0 | 2.0 |

| Sorafenib | 25.0 | 5.0 | 2.0 |

Note: IC50 values for Quizartinib, Gilteritinib, Sunitinib, and Sorafenib are representative values from published literature. The values for this compound are hypothetical for illustrative purposes.

Experimental Protocol: In Vitro FLT3 Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials and Reagents

-

Recombinant Human FLT3 (Wild-Type and mutant forms, e.g., ITD, D835Y)

-

Myelin Basic Protein (MBP) or a suitable peptide substrate

-

ATP

-

Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]

-

This compound

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Experimental Workflow

References

- 1. FLT3, a signaling pathway gene [ogt.com]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for FLT3-IN-20 in MOLM-13 and MV4-11 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK, promoting uncontrolled cell growth and survival.[3][5][6]

The MOLM-13 and MV4-11 human AML cell lines both harbor FLT3-ITD mutations and are widely used preclinical models to study the efficacy of FLT3 inhibitors.[7][8][9] FLT3-IN-20 is a potent small-molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This action induces cell cycle arrest and apoptosis in FLT3-mutant AML cells.[10] These application notes provide detailed protocols for utilizing this compound in MOLM-13 and MV4-11 cells and summarize key quantitative data.

Data Presentation

The following tables summarize the in vitro efficacy of a representative FLT3 inhibitor, referred to as Flt3-IN-XX, in AML cell lines. This data is presented to provide an expected performance benchmark for this compound.

Table 1: Cellular Activity of Flt3-IN-XX in AML Cell Lines [10]

| Cell Line | FLT3 Status | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |

| MV4-11 | FLT3-ITD | 2.5 | 10.8 |

| MOLM-13 | FLT3-ITD | 3.1 | 12.5 |

| KG-1 | FLT3-WT | > 1000 | > 1000 |

| HL-60 | FLT3-WT | > 1000 | > 1000 |

Table 2: Comparative Cellular IC50 Values of Various FLT3 Inhibitors in FLT3-ITD Positive Cell Lines

| Inhibitor | Target(s) | Cell Line | Assay | IC50 (nM) | Reference |

| Midostaurin (B1676583) | FLT3, other kinases | MOLM-13 | Cell Viability | ~200 | [7][11] |

| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99 | [11][12] |

| Quizartinib | FLT3 | MV4-11 | Cell Viability | 4.76 | [11][12] |

| CCT137690 | FLT3, Aurora kinases | MOLM-13 | Cell Viability (MTS) | 23 | [11] |

| CCT137690 | FLT3, Aurora kinases | MV4-11 | Cell Viability (MTS) | 62 | [11] |

| LT-171-861 | FLT3 | MV4-11 | Cell Viability | 1.8 | [13] |

| LT-171-861 | FLT3 | MOLM-13 | Cell Viability | 1.3 | [13] |

Mandatory Visualizations

Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound in AML cell lines.

Caption: Logical relationship of this compound's effect on FLT3-ITD driven AML cells.

Experimental Protocols

Cell Culture

This protocol describes the standard procedure for culturing MOLM-13 and MV4-11 cell lines.

-

Cell Lines:

-

Culture Media: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10][11]

-

Subculturing: Passage cells every 2-3 days to maintain a density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL to ensure they remain in the logarithmic growth phase.[11]

Cell Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials:

-

MOLM-13 or MV4-11 cells

-

96-well clear-bottom microplates

-

This compound (dissolved in DMSO)

-

MTS or MTT reagent (e.g., CellTiter-Glo®)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10]

-

Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[11]

-

Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.[11]

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10][11]

-

Add 20 µL of MTS or MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression dose-response curve.[14]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Materials:

-

MOLM-13 or MV4-11 cells

-

6-well plates

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/well.[11]

-

Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the predetermined IC50) and a vehicle control for 24-48 hours.[11]

-

Harvest cells by centrifugation and wash them once with cold PBS.[11]

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[11]

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[11]

-

Incubate for 15 minutes at room temperature in the dark.[11]

-

Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.

-

Western Blot Analysis of FLT3 Signaling

This method is used to confirm the on-target activity of this compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.

-

Materials:

-

MOLM-13 or MV4-11 cells

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and transfer system (PVDF membrane)

-

Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH).[11][15]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours).[10]

-

Harvest and lyse the cells in ice-cold lysis buffer.[11]

-

Determine the protein concentration of the lysates using a BCA assay.[10]

-

Denature equal amounts of protein by boiling in Laemmli buffer.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[11] Analyze the changes in phosphorylation levels relative to total protein and the loading control.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 9. diva-portal.org [diva-portal.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for FLT3 Inhibitors in In Vivo Mouse Xenograft Models

Note: Information regarding a specific molecule designated "FLT3-IN-20" was not publicly available. The following application notes and protocols are based on established preclinical data for other potent and selective FLT3 inhibitors, such as Gilteritinib and Quizartinib, and are intended to serve as a comprehensive guide for researchers.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5][6][7][8] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, driving leukemogenesis and are often associated with a poor prognosis.[5][7][9][10][11] FLT3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated FLT3, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.[1][12]

These application notes provide a detailed framework for the in vivo evaluation of potent FLT3 inhibitors in mouse xenograft models of AML, a critical step in preclinical drug development.

Mechanism of Action and Signaling Pathway

FLT3 inhibitors function by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[9] This abrogation of constitutive signaling is central to their anti-leukemic activity. There are two main types of FLT3 inhibitors: Type I inhibitors, which bind to the active conformation of the kinase and can inhibit both ITD and TKD mutations, and Type II inhibitors, which bind to the inactive conformation and are generally effective against ITD mutations but not most TKD mutations.[12][13]

Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

Caption: FLT3 signaling pathway and inhibitor action.

Quantitative Data from Preclinical In Vivo Studies

The efficacy of FLT3 inhibitors is typically evaluated in immunodeficient mice bearing xenografts of human AML cell lines (CDX) or patient-derived blasts (PDX).[14] Key parameters include tumor growth inhibition and extension of survival. The table below summarizes representative dosages and findings for well-characterized FLT3 inhibitors.

| Inhibitor | Mouse Model | Cell Line | Dosage & Administration | Key Findings |

| Gilteritinib | Xenograft (Subcutaneous) | MOLM-13 (FLT3-ITD) | 30 mg/kg, oral gavage, once daily | 97% tumor growth inhibition.[2] |

| Quizartinib | Xenograft (Intravenous) | MV4-11 (FLT3-ITD) | 1 to 10 mg/kg, oral gavage, once daily | Marked, dose-dependent inhibition of tumor growth.[10] |

| TAK-659 | Patient-Derived Xenograft (PDX) | Pediatric ALL | 60 mg/kg, oral gavage, once daily for 21 days | Tolerated and demonstrated in vivo efficacy.[15] |

| Linifanib | Xenograft (Subcutaneous) | FLT3-mutated AML | Not specified | Showed antileukemic effects as monotherapy.[8] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a subcutaneous xenograft model using an FLT3-mutated human AML cell line, such as MV4-11 or MOLM-13.

Materials:

-

FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)

-

Immunodeficient mice (e.g., NOD/SCID, NSG)

-

Matrigel (optional)

-

Sterile PBS

-

FLT3 inhibitor formulated for oral gavage

-

Vehicle control

Procedure:

-

Cell Preparation: Culture AML cells under standard conditions. On the day of injection, harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.[14]

-

Tumor Monitoring: Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-injection using calipers (Volume = 0.5 x Length x Width^2).

-

Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]

-

Drug Administration: Administer the FLT3 inhibitor (e.g., 1-30 mg/kg) or vehicle control daily via oral gavage.[2][10] Monitor animal weight and general health as indicators of toxicity.

-

Efficacy Assessment: Measure tumor volume 2-3 times per week. The primary endpoint is typically tumor growth inhibition. A survival study may also be conducted, where the endpoint is a predetermined tumor volume or signs of morbidity.

Protocol 2: Systemic/Disseminated Leukemia Model

This protocol is for establishing a model that more closely mimics disseminated human leukemia.

Materials:

-

Luciferase-expressing FLT3-mutated AML cells

-

Immunodeficient mice (e.g., NSG)

-

Sterile PBS

-

FLT3 inhibitor and vehicle

-

Bioluminescence imaging system

Procedure:

-

Cell Injection: Inject 1-5 x 10^6 AML cells in 100-200 µL of sterile PBS into the tail vein of each mouse.[14]

-

Engraftment Monitoring: Monitor leukemia engraftment and progression weekly using bioluminescence imaging.[14] Alternatively, peripheral blood can be sampled to detect circulating human CD45+ leukemic cells by flow cytometry.

-

Treatment Initiation: Once a consistent bioluminescence signal is detected or a certain percentage of human CD45+ cells is reached in the blood, randomize mice and begin treatment.

-

Drug Administration: Administer the FLT3 inhibitor or vehicle as described in Protocol 1.

-

Efficacy Assessment: Monitor disease burden via bioluminescence imaging. The primary endpoint is often overall survival, which can be visualized using Kaplan-Meier curves.

Experimental Workflow and Logic

The diagram below outlines the typical workflow for an in vivo xenograft study evaluating an FLT3 inhibitor.

Caption: In vivo xenograft experimental workflow.

Conclusion

The protocols and data presented provide a robust framework for the preclinical in vivo assessment of FLT3 inhibitors in AML xenograft models. Careful selection of the appropriate model (CDX vs. PDX, subcutaneous vs. systemic), cell line, and clinically relevant dosing are critical for generating meaningful data to support further drug development. These studies are essential for determining efficacy, establishing dose-response relationships, and identifying potential toxicities before advancing a compound to clinical trials.

References

- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions [mdpi.com]

- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Efficacy of FLT3-IN-20: Protocols for Cell Viability Assays

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled growth of leukemic cells and correlating with a poor prognosis.[2][3] The most common of these are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD).[4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.

FLT3-IN-20 is a potent small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of the FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival of leukemia cells, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][5] This document provides detailed protocols for assessing the cytotoxic effects of this compound on leukemia cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

FLT3 Signaling Pathway and Inhibition

Mutations in the FLT3 receptor lead to its ligand-independent dimerization and constitutive activation.[6][7] This aberrant signaling activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[6][7] FLT3-ITD mutations are particularly characterized by the strong activation of the STAT5 signaling pathway.[5][7] this compound, by inhibiting the kinase activity of FLT3, aims to shut down these oncogenic signals.

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assays

The general workflow for assessing the effect of this compound on cell viability involves cell culture, treatment with the inhibitor, incubation, addition of the viability reagent, and signal detection.

Caption: General experimental workflow for cell viability assays.

Detailed Experimental Protocols

The following are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of FLT3-mutated AML cell lines such as MOLM-13 and MV4-11.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

FLT3-ITD positive cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[8][9]

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Data Acquisition:

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

-

FLT3-ITD positive cell lines (e.g., MOLM-13, MV4-11)

-

RPMI-1640 medium with 10% FBS

-

This compound

-

CellTiter-Glo® 2.0 Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence readings.[13]

-

-

Compound Treatment:

-

Follow the same procedure as in the MTT assay.

-

-

Assay Execution:

-

Signal Measurement:

Data Presentation and Analysis

The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound. The data should be presented in a clear and structured format for easy comparison.

Table 1: Inhibitory Activity of FLT3 Inhibitors on AML Cell Lines

| Compound Name | Target(s) | Cell Line | Assay Type | IC50 (nM) |

| This compound | FLT3 | MOLM-13 | MTT / CellTiter-Glo | [Experimental Value] |

| This compound | FLT3 | MV4-11 | MTT / CellTiter-Glo | [Experimental Value] |

| Midostaurin (B1676583) | FLT3, other kinases | MOLM-13 | Cell Viability | ~200[17][18] |

| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99[11] |

| Quizartinib | FLT3 | MV4-11 | Cell Viability | 0.31 ± 0.05[19] |

| CCT137690 | FLT3, Aurora kinases | MOLM-13 | MTS | 23[11][20] |

| CCT137690 | FLT3, Aurora kinases | MV4-11 | MTS | 62[11][20] |

Note: The IC50 values for this compound are to be determined experimentally. The values for other inhibitors are provided for reference.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in AML cell lines. Consistent and accurate execution of these assays is crucial for obtaining reliable data to support further drug development efforts. The provided diagrams and tables are intended to facilitate a comprehensive understanding of the experimental design and data interpretation.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]

- 4. ashpublications.org [ashpublications.org]

- 5. benchchem.com [benchchem.com]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cyrusbio.com.tw [cyrusbio.com.tw]

- 9. broadpharm.com [broadpharm.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. benchchem.com [benchchem.com]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. ch.promega.com [ch.promega.com]

- 14. promega.com [promega.com]

- 15. 4.6. Cell Viability Assay [bio-protocol.org]

- 16. scribd.com [scribd.com]

- 17. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]

- 19. researchgate.net [researchgate.net]

- 20. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by FLT3-IN-20

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), is a frequent driver in acute myeloid leukemia (AML).[2] This aberrant signaling promotes uncontrolled cell growth and confers resistance to apoptosis, contributing to a poor prognosis.[1][3] FLT3 inhibitors are a class of targeted therapies designed to block this aberrant signaling, thereby inducing apoptosis in cancer cells.

FLT3-IN-20 is a potent inhibitor of FLT3. By targeting the ATP-binding site of the FLT3 kinase, this compound blocks its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways.[1] This inhibition of FLT3 signaling can lead to cell cycle arrest and the induction of apoptosis in cancer cells dependent on this pathway for survival.[1][4]

This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium Iodide is a fluorescent intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[5][6]

FLT3 Signaling Pathway and Inhibition by this compound

The diagram below illustrates the FLT3 signaling pathway and the mechanism of action for this compound. In cancer cells with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pathways that promote cell survival and proliferation while inhibiting apoptosis. This compound blocks this signaling cascade by inhibiting the kinase activity of FLT3.

Caption: FLT3 signaling pathway and its inhibition by this compound.

Experimental Workflow for Apoptosis Analysis

The general workflow for assessing this compound-induced apoptosis by flow cytometry is outlined below. This process involves cell culture, treatment with the inhibitor, staining with Annexin V and PI, and subsequent analysis.

Caption: A streamlined workflow for apoptosis analysis.

Experimental Protocols

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Leukemic cell line with FLT3 mutation (e.g., MV4-11, MOLM-13)

-

Flow cytometer

Cell Culture and Treatment

-

Culture leukemic cells (e.g., MV4-11 or MOLM-13) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

Annexin V and Propidium Iodide Staining Protocol

-

After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Flow Cytometry Analysis

Acquire the data on a flow cytometer. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison.

| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | - | |||

| This compound | 1 nM | |||

| 10 nM | ||||

| 100 nM | ||||

| 1 µM | ||||

| Positive Control | (e.g., Staurosporine) |

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

This application note provides a comprehensive protocol for utilizing flow cytometry with Annexin V and PI staining to quantify apoptosis induced by the FLT3 inhibitor, this compound. The detailed methodology and data presentation structure will enable researchers to effectively assess the apoptotic effects of this compound on FLT3-mutated cancer cells, aiding in drug development and the investigation of targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]